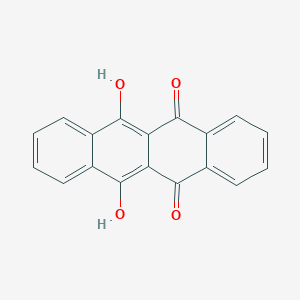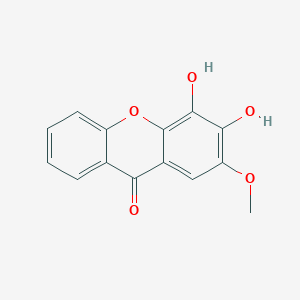
Adonirubin
Overview
Description
4,4’-Diketo-3-hydroxy-beta-carotene, also known as astaxanthin, is a naturally occurring carotenoid pigment. It is responsible for the red-orange coloration in various marine organisms such as salmon, trout, and shrimp. This compound is renowned for its potent antioxidant properties, which contribute to its health-promoting activities in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diketo-3-hydroxy-beta-carotene typically involves the oxidative conversion of beta-carotene or its derivatives. One common method employs an in situ system to generate hypobromous acid as the oxidizing agent, using a combination of a bromate salt and a sulfite, hydrogen sulfite, or bisulfite salt .
Industrial Production Methods: In industrial settings, the production of 4,4’-Diketo-3-hydroxy-beta-carotene can be achieved through the fermentation of genetically engineered microorganisms such as the yeast Xanthophyllomyces dendrorhous. This method involves the stepwise expression of genes responsible for the biosynthesis of carotenoids, leading to the efficient conversion of intermediates into the desired end product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diketo-3-hydroxy-beta-carotene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Hypobromous acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include canthaxanthin and other carotenoid derivatives .
Scientific Research Applications
4,4’-Diketo-3-hydroxy-beta-carotene has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying carotenoid biosynthesis and metabolism.
Biology: Its antioxidant properties make it a valuable tool for investigating oxidative stress and its effects on cellular processes.
Medicine: It is being explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: It is widely used as a feed additive in aquaculture to enhance the coloration of farmed fish and crustaceans
Mechanism of Action
The mechanism of action of 4,4’-Diketo-3-hydroxy-beta-carotene involves its ability to scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as cell membranes and proteins, stabilizing them and preventing oxidative stress-induced damage .
Comparison with Similar Compounds
Canthaxanthin: A 4,4’-keto-beta-carotene, similar in structure but lacks the hydroxyl groups present in 4,4’-Diketo-3-hydroxy-beta-carotene.
Zeaxanthin: A 3,3’-dihydroxy-beta-carotene, which differs by having hydroxyl groups at different positions.
Uniqueness: 4,4’-Diketo-3-hydroxy-beta-carotene is unique due to its dual keto and hydroxyl functional groups, which confer distinct antioxidant properties and biological activities compared to other carotenoids .
Properties
IUPAC Name |
6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-34-32(5)36(41)25-26-39(34,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-35-33(6)38(43)37(42)27-40(35,9)10/h11-24,37,42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUTWVMJGMVRQF-ROKXECAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)C(CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4418-72-8 | |
| Record name | Phoenicoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004418728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHOENICOXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX9MQ934U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)

![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)




